molecular formula C₂₃H₂₈N₃O₆ B1142759 Mirtazapina N-Glucurónido (Mezcla de Diastereómeros) Contiene Inorgánicos Desconocidos >80% CAS No. 1080533-15-8

Mirtazapina N-Glucurónido (Mezcla de Diastereómeros) Contiene Inorgánicos Desconocidos >80%

Número de catálogo: B1142759
Número CAS: 1080533-15-8
Peso molecular: 442.48
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent, also known as Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent, is a useful research compound. Its molecular formula is C₂₃H₂₈N₃O₆ and its molecular weight is 442.48. The purity is usually 95%.
BenchChem offers high-quality Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del Trastorno Depresivo Mayor

Se ha planteado la hipótesis de que la mirtazapina tiene efectos antidepresivos debido a la sinergia entre las acciones noradrenérgicas y serotoninérgicas. Es efectiva en el tratamiento del trastorno depresivo mayor {svg_1}.

Manejo de la Depresión Asociada a Diversas Enfermedades

La mirtazapina es efectiva en el tratamiento de la depresión asociada a la epilepsia, la enfermedad de Alzheimer, el accidente cerebrovascular, la enfermedad cardiovascular y la enfermedad respiratoria {svg_2}.

Mejora de la Calidad de Vida en Pacientes con Cáncer

En pacientes con cáncer, la mirtazapina redujo significativamente la tristeza, las náuseas, la interrupción del sueño y el dolor, y mejoró la calidad de vida {svg_3}.

Tratamiento de Diversos Trastornos Mentales

La mirtazapina tiene efectos prometedores sobre la enfermedad de Parkinson, la esquizofrenia, la distimia, el trastorno de ansiedad social, la dependencia al alcohol, el trastorno de estrés postraumático, el trastorno de pánico, los síndromes de dolor, el trastorno obsesivo-compulsivo y los trastornos del sueño {svg_4}.

Aplicaciones Terapéuticas en Situaciones Asociadas a la Depresión

La mirtazapina es potencialmente terapéutica en diferentes situaciones asociadas a la depresión, como el hígado, los riñones, el sistema cardiovascular, el sistema respiratorio, la infertilidad, la neurotoxicidad inducida por metales pesados y el prurito {svg_5}.

Estudios Metabólicos

La mirtazapina se metaboliza mediante N-desmetilación a N-desmetilmirtazapina, hidroxilación del anillo aromático en la posición 8 a 8-hidroximirtazapina y N-oxidación a mirtazapina-N-óxido {svg_6}. Los dos primeros metabolitos tienen una actividad antidepresiva mucho menor que la mirtazapina, mientras que el metabolito N-óxido es inactivo {svg_7}.

Estudios Farmacocinéticos

El enantiómero S(+) de la mirtazapina se metabolizó preferentemente en un 8-hidroxi glucurónido {svg_8}. Otras vías de transformación metabólica encontradas para la mirtazapina fueron la desmetilación y la N-oxidación {svg_9}.

Estudios de Excreción de Fármacos

La mirtazapina se metaboliza ampliamente y se excreta casi completamente en la orina (más del 80%) y las heces en unos pocos días después de la administración oral {svg_10}.

Mecanismo De Acción

Target of Action

Mirtazapine is a tetracyclic antidepressant that primarily targets central adrenergic and serotonergic receptors . The α-2 antagonistic properties of the R(-)- and S(+)-enantiomers make them both pharmacologically active . These receptors play a crucial role in mood regulation and the body’s response to stress.

Mode of Action

It is hypothesized to have antidepressant effects because of the synergy between noradrenergic and serotonergic actions . This interaction with its targets results in changes in neurotransmitter levels, which can help alleviate symptoms of depression and other related conditions .

Biochemical Pathways

Mirtazapine undergoes several metabolic transformation pathways, including glucuronide conjugation, demethylation, and hydroxylation . These processes affect various biochemical pathways and can have downstream effects on the body’s response to the drug.

Pharmacokinetics

Mirtazapine is rapidly and well absorbed from the gastrointestinal tract after oral administration, and peak plasma concentrations are reached within 2 hours . The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism . Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg . The elimination half-life of mirtazapine ranges from 20 to 40 hours . Biotransformation is mainly mediated by the CYP2D6 and CYP3A4 isoenzymes .

Result of Action

The molecular and cellular effects of Mirtazapine’s action are primarily observed in its ability to alleviate symptoms of depression and other related conditions . It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery .

Action Environment

The action, efficacy, and stability of Mirtazapine can be influenced by various environmental factors. Additionally, liver and moderate renal impairment cause an approximately 30% decrease in oral mirtazapine clearance; severe renal impairment causes a 50% decrease in clearance .

Direcciones Futuras

Mirtazapine has shown promising effects on various conditions such as Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders . These positive outcomes motivate more clinical trials for this exceptional antidepressant in different conditions .

Análisis Bioquímico

Biochemical Properties

Mirtazapine N-Glucuronide, like its parent compound Mirtazapine, is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions . It interacts with various enzymes, proteins, and other biomolecules, contributing to its pharmacological profile . The main mechanisms of Mirtazapine metabolism include glucuronide conjugation, demethylation, and hydroxylation .

Cellular Effects

Mirtazapine N-Glucuronide, through its parent compound Mirtazapine, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Mirtazapine N-Glucuronide exerts its effects at the molecular level through various mechanisms. It binds to plasma proteins in a nonspecific and reversible way . It also undergoes direct conjugation to a quaternary ammonium (N +) glucuronide, N 2-demethylation, and N 2-oxidation .

Temporal Effects in Laboratory Settings

The parent compound Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg .

Metabolic Pathways

Mirtazapine N-Glucuronide is involved in several metabolic pathways. The main mechanisms include glucuronide conjugation, demethylation, and hydroxylation . Biotransformation is mainly mediated by the CYP2D6 and CYP3A4 isoenzymes .

Transport and Distribution

Mirtazapine N-Glucuronide is transported and distributed within cells and tissues. Mirtazapine, the parent compound, binds to plasma proteins (85%) in a nonspecific and reversible way . The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism .

Subcellular Localization

The parent compound Mirtazapine is known to interact with various cellular components, influencing its activity and function .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Mirtazapine N-Glucuronide involves the glucuronidation of Mirtazapine using a glucuronidation agent.", "Starting Materials": [ "Mirtazapine", "Glucuronidation agent" ], "Reaction": [ "Mirtazapine is dissolved in a suitable solvent.", "The glucuronidation agent is added to the solution.", "The reaction mixture is stirred at a suitable temperature for a suitable time.", "The reaction mixture is then quenched with a suitable quenching agent.", "The product is isolated and purified using suitable purification techniques." ] }

Número CAS

1080533-15-8

Fórmula molecular

C₂₃H₂₈N₃O₆

Peso molecular

442.48

Sinónimos

2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepinium

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.